molecular formula C15H24O B1580507 NECTARYL CAS No. 95962-14-4

NECTARYL

Cat. No.: B1580507
CAS No.: 95962-14-4
M. Wt: 220.35 g/mol
InChI Key: KNHGOYVXAHUDHP-UHFFFAOYSA-N
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Description

NECTARYL, also known by its trade name this compound, is an organic compound belonging to the group of ketones and cycloalkanes. This compound is primarily used as a fragrance due to its fruity, apricot-like odor .

Preparation Methods

The synthesis of NECTARYL is carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency for use in various applications.

Chemical Reactions Analysis

NECTARYL undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl and cyclopentanone rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

NECTARYL has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

NECTARYL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific odor profile and the stability of its fragrance over time.

Properties

IUPAC Name

2-[2-(4-methylcyclohex-3-en-1-yl)propyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11-6-8-13(9-7-11)12(2)10-14-4-3-5-15(14)16/h6,12-14H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGOYVXAHUDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Record name nectaryl
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052646
Record name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

95962-14-4
Record name Nectaryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95962-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095962144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(4-METHYLCYCLOHEX-3-EN-1-YL)PROPYL)CYCLOPENTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1K3Z8A8HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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